HBV Capsid Assembly Modulator Class Benchmark: In Vivo Antiviral Efficacy of Optimized SPC Derivatives
While direct head-to-head antiviral data for N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide are not publicly available, the SPC chemotype to which it belongs has demonstrated potent, quantitative in vivo antiviral activity. The optimized SPC derivative C-49 achieved a 2.42 log10 reduction in serum HBV DNA in HBV-transgenic mice following 12-day oral dosing at 100 mg/kg without apparent hepatotoxicity [1]. This magnitude of viral load reduction establishes the SPC class as capable of clinically meaningful HBV suppression and provides a performance benchmark that can be used to contextualize activity data for individual SPC congeners once generated.
| Evidence Dimension | In vivo antiviral efficacy (serum HBV DNA log reduction) |
|---|---|
| Target Compound Data | Not yet reported in public literature for N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide specifically |
| Comparator Or Baseline | SPC derivative C-49: 2.42 log10 reduction in serum HBV DNA at 100 mg/kg p.o. for 12 days in HBV-transgenic mice [1] |
| Quantified Difference | N/A (target compound data absent; class-level benchmark provided) |
| Conditions | HBV-transgenic mouse model; 100 mg/kg oral administration for 12 days |
Why This Matters
Establishes the efficacy ceiling achievable by the SPC class, enabling procurement decisions based on the scaffold's intrinsic biological validation rather than reliance on surrogate compound data.
- [1] Yin, J., Feng, Z., Li, Z., Hu, J., Hu, Y., Cai, X., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 249, 115141. View Source
